molecular formula C8H19N3OS B6245046 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea CAS No. 1857236-85-1

3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea

Cat. No. B6245046
CAS RN: 1857236-85-1
M. Wt: 205.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea, also known as DMSEU, is a synthetic compound that has been used in scientific research for a variety of applications. DMSEU is a small molecule that is structurally similar to the neurotransmitter glutamate, and is believed to act on the same receptors as glutamate. DMSEU has been found to have a number of biochemical and physiological effects on the body, and has been used in laboratory experiments to study a variety of processes.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea has been used in scientific research for a variety of applications. It has been used to study the effects of glutamate receptor agonists and antagonists on neuronal function, as well as to study the effects of glutamate receptor modulators on neuronal development. 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea has also been used to study the effects of glutamate receptor agonists and antagonists on synaptic plasticity and memory formation.

Mechanism of Action

3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea is believed to act on the same receptors as glutamate, including the N-methyl-D-aspartate (NMDA) and kainate receptors. It is believed to act as an agonist at the NMDA receptor and an antagonist at the kainate receptor.
Biochemical and Physiological Effects
3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea has been found to have a number of biochemical and physiological effects on the body. It has been found to have anticonvulsant and neuroprotective effects, as well as to have effects on neuronal excitability and synaptic plasticity. It has also been found to have effects on the release of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea has a number of advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and is relatively stable. It has also been found to have a number of biochemical and physiological effects on the body, making it useful for studying a variety of processes. However, 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea also has some limitations. It has a short half-life in the body, making it difficult to study long-term effects. It is also not as potent as some other compounds, making it less useful for studying certain processes.

Future Directions

There are a number of possible future directions for research on 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea. One possible direction is to further study the effects of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea on synaptic plasticity and memory formation. Another possible direction is to study the effects of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea on the release of neurotransmitters, such as dopamine and serotonin. Additionally, further research could be done to study the effects of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea on neuronal development and excitability. Finally, further research could be done to study the effects of 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea on the regulation of gene expression.

Synthesis Methods

3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea can be synthesized using a variety of methods. One method involves reacting dimethylamine with methylsulfanylthiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea. Another method involves reacting dimethylamine with methylsulfanylthiourea in the presence of aprotic solvents, such as dimethylformamide or dimethylsulfoxide, to form 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea involves the reaction of 2-(methylsulfanyl)ethyl isocyanate with N,N-dimethyl-1,2-ethanediamine.", "Starting Materials": [ "2-(methylsulfanyl)ethyl isocyanate", "N,N-dimethyl-1,2-ethanediamine" ], "Reaction": [ "Step 1: Dissolve 2-(methylsulfanyl)ethyl isocyanate in anhydrous dichloromethane.", "Step 2: Slowly add N,N-dimethyl-1,2-ethanediamine to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 24 hours at room temperature.", "Step 4: Remove the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from ethanol to obtain 3-[2-(dimethylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea as a white solid." ] }

CAS RN

1857236-85-1

Molecular Formula

C8H19N3OS

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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